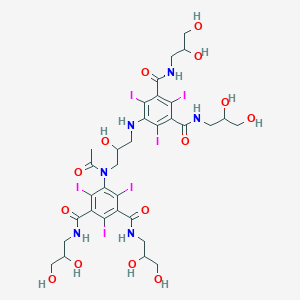

5-(乙酰基(3-((3,5-双((2,3-二羟基丙基)氨基甲酰基)-2,4,6-三碘苯基)氨基)-2-羟基丙基)氨基)-N,N'-双(2,3-二羟基丙基)-2,4,6-三碘苯-1,3-二甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

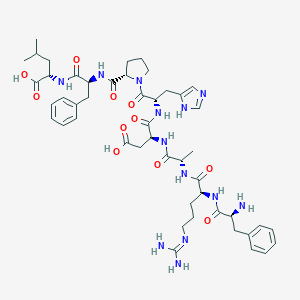

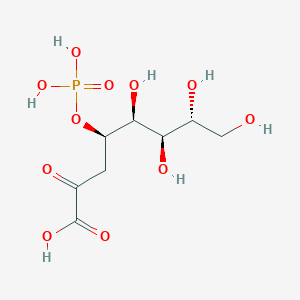

5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide, also known as 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide, is a useful research compound. Its molecular formula is C33H42I6N6O14 and its molecular weight is 1508.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Computed Coronary Tomographic Angiography and Cardiac Catheterization

Specific Scientific Field

Cardiology

Application Summary

Iodixanol is an iso-osmolar non-ionic dimeric hydrophilic contrast agent with a higher viscosity than the monomeric agents. It is the only Food and Drug Administration (FDA)-approved iso-osmolar agent in the United States, and it is the only contrast agent with an FDA-approved indication for use in cardiac computed tomographic angiography (CCTA), to assist in the diagnostic evaluation of patients with suspected coronary artery disease .

Methods of Application

These contrast agents are used for coronary computed tomography angiography and cardiac catheterization .

Results or Outcomes

In clinical studies, it has been noted to have fewer side effects and similar image quality when compared to low-osmolar contrast media .

Cerebral Angiography

Specific Scientific Field

Neurology

Application Summary

Iodixanol is used in cerebral angiography, an X-ray examination method, which involves the injection of iodinated contrast mediums (ICM) into the carotid or vertebral arteries, contributing to the visualization of cerebral blood vessels and the diagnosis of conditions such as intracranial aneurysms, vascular malformations, and craniocerebral space-occupying lesions .

Methods of Application

The common approach for cerebral angiography involves catheterization through the transradial approach and transfemoral approach .

Results or Outcomes

This report presents a case of severe anaphylactic shock induced by iodixanol, which was characterized by profound hypotension, metabolic acidosis, respiratory failure, hyperkalemia, and cardiac arrest .

Extracellular Vesicle Isolation

Specific Scientific Field

Cell Biology

Application Summary

Iodixanol is used in the initial concentration step of extracellular vesicle isolation from cell culture media .

Methods of Application

The use of a high-density iodixanol cushion during the initial concentration step improves the yield of extracellular vesicles derived from cell culture media compared to conventional ultracentrifugation .

Results or Outcomes

The use of iodixanol significantly improves the yield of extracellular vesicles .

Absorption Performance of Iodixanol-Imprinted Polymers

Specific Scientific Field

Polymer Science and Engineering

Application Summary

Iodixanol-imprinted polymers have been developed for the absorption of iodixanol in aqueous and blood plasma media. This has potential applications in biomedical fields .

Methods of Application

The imprinted polymers were prepared by non-covalent imprinting of iodixanol in a matrix of poly(4-vinylpyridine) crosslinked by ethylene glycol dimethacrylate .

Results or Outcomes

The highest binding capacity of iodixanols achieved from the optimized imprinted polymer in the aqueous solution is 284 mg g 1 dry polymer with an imprinting effect 8.8 times higher than that of the non-imprinted polymer .

Contrast Agent in Coronary Angiography

Specific Scientific Field

Radiology

Application Summary

Iodixanol is a nonionic hydrophilic compound commonly used as a contrast agent during coronary angiography, particularly in individuals with renal dysfunction, as it is believed to be less toxic to the kidneys than most other intravascular contrast agents .

Methods of Application

Iodixanol is administered by injection during coronary angiography .

Results or Outcomes

Clinical trials have demonstrated that iodixanol has lower rates of adverse renal events than other available iodinated contrast agents .

Cushioned-Density Gradient Ultracentrifugation

Specific Scientific Field

Biochemistry

Application Summary

Iodixanol is used in cushioned-density gradient ultracentrifugation, a method for improving the yield of extracellular vesicles derived from cell culture media .

Methods of Application

A step gradient is produced by placing different concentrations of iodixanol solution in a tube. The concentrates from each of the different methods are individually placed below the discontinuous iodixanol solution .

Results or Outcomes

Absorption Performance of Iodixanol-Imprinted Polymers

Results or Outcomes

The highest binding capacity of iodixanols achieved from the optimized imprinted polymer in the aqueous solution is 284 mg g 1 dry polymer with an imprinting effect 8.8 times higher than that of the non-imprinted 1 polymer .

属性

IUPAC Name |

5-[[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42I6N6O14/c1-12(50)45(29-26(38)20(32(58)43-5-16(54)10-48)23(35)21(27(29)39)33(59)44-6-17(55)11-49)7-13(51)2-40-28-24(36)18(30(56)41-3-14(52)8-46)22(34)19(25(28)37)31(57)42-4-15(53)9-47/h13-17,40,46-49,51-55H,2-11H2,1H3,(H,41,56)(H,42,57)(H,43,58)(H,44,59) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREZWVKPVJDLJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CNC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42I6N6O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1508.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

CAS RN |

171897-74-8 |

Source

|

| Record name | 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171897748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(ACETYL(3-((3,5-BIS((2,3-DIHYDROXYPROPYL)CARBAMOYL)-2,4,6-TRIIODOPHENYL)AMINO)-2-HYDROXYPROPYL)AMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H82345SLO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)

![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)

![3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol](/img/structure/B125864.png)